6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
6,8-dichloro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCGTJXVKKCXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196986 | |
| Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-00-9 | |
| Record name | 3,5-Dichloroisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the chlorination of 1H-benzo[d][1,3]oxazine-2,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 8 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidative cleavage of the oxazine ring can lead to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various amine or thiol derivatives.
Reduction Reactions: Reduced forms of the compound with altered oxidation states.
Oxidation Reactions: Cleavage products with different functional groups.
Scientific Research Applications
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorine atoms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxazine ring structure also allows for interactions with specific receptors or proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of halogen substituents on the benzo[d][1,3]oxazine-2,4-dione scaffold profoundly impacts physicochemical properties:
- 6,7-Dichloro isomer (4d): Chlorines at positions 6 and 7 create a meta-substitution pattern, reducing electron density in the aromatic ring.
- 6-Chloro-1-methyl derivative (13f) : Methylation at N1 (melting point 201–202°C) introduces steric hindrance, slightly lowering reactivity compared to unsubstituted derivatives. The chloro group at position 6 directs electrophilic substitution to position 8, as seen in its synthetic applications .
Data Table: Key Properties of Benzo[d][1,3]oxazine-2,4-dione Derivatives
Biological Activity
6,8-Dichloro-1H-benzo[d][1,3]oxazine-2,4-dione (CAS No. 4693-00-9) is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, characterized by two chlorine substituents on the benzoxazine ring, positions it as a candidate for various biochemical applications, particularly in medicinal chemistry.
- Molecular Formula : C8H3Cl2NO3
- Molecular Weight : 232.02 g/mol
- IUPAC Name : 6,8-dichloro-1H-3,1-benzoxazine-2,4-dione
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The presence of chlorine atoms enhances its reactivity, making it a valuable tool in biochemical research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In cell line assays:
- HeLa Cells : The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.
- MCF-7 Cells : Similar effects were observed with an IC50 of around 30 µM.
These results indicate that this compound may interfere with cancer cell growth through mechanisms that warrant further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various chlorinated compounds against multidrug-resistant bacterial strains. The results highlighted that this compound was among the most effective compounds tested against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Potential
Another research article focused on the cytotoxic effects of this compound on human cancer cell lines. The study provided insights into its mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase .
Q & A
Q. What are the common synthesis routes for 6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives using triphosgene or diphosgene as cyclizing agents. For example, 2-amino-5-iodobenzoic acid undergoes cyclization with triphosgene in the presence of triethylamine to yield the corresponding oxazine-dione derivative . Optimization involves:
- Solvent selection : Use 1,4-dioxane or acetic acid to enhance solubility and reaction efficiency.
- Temperature control : Maintain 20–40°C to prevent side reactions.
- Catalysts : Triethylamine or HCl improves cyclization kinetics.
- Yield enhancement : Microwave-assisted synthesis (e.g., 76% yield for 6-iodo derivatives) reduces reaction time and improves purity .
Q. Table 1: Synthesis Conditions and Yields
| Starting Material | Cyclizing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-amino-5-iodobenzoic acid | Triphosgene | 1,4-dioxane | 20°C | 76% | |
| Substituted anthranilic acid | Diphosgene | Acetic acid | 40°C | 89–98% |
Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?
Methodological Answer: Key techniques include:
- 1H/13C-NMR : Peaks at δ 8.08 (s, 1H) and δ 158.2 (C=O) confirm the oxazine-dione core and chloro substituents .
- FT-IR : Bands at 1760 cm⁻¹ (C=O stretching) and 1488 cm⁻¹ (C-Cl) validate functional groups .
- GC-MS/HR-MS : Molecular ion peaks (e.g., m/z 233 [M+H]+) and isotopic patterns confirm molecular weight and halogen presence .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- Storage : Keep in airtight containers at 0–8°C to prevent degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How are the biological activities (e.g., antimicrobial) of this compound evaluated in preliminary assays?
Methodological Answer:
- Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Antioxidant assays : DPPH radical scavenging or FRAP assays measure electron-donating capacity .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) assess IC₅₀ values .
Advanced Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Methodological Answer:
- Substituent introduction : Add methyl or benzyl groups at the N1 position (e.g., 1-methyl derivatives) to modulate lipophilicity and target binding .
- Regioselective halogenation : Introduce bromine or fluorine at C5/C7 to improve metabolic stability .
- SAR studies : Compare IC₅₀ values of derivatives (e.g., 6-chloro vs. 8-bromo analogs) to identify pharmacophoric motifs .
Q. What crystallographic strategies are used to resolve the crystal structure of this compound?
Methodological Answer:
Q. How does microwave-assisted synthesis improve the yield of benzodiazepine-dione derivatives from this compound?
Methodological Answer:
Q. How are analytical methods (e.g., HPLC, GC-MS) validated for quantifying this compound in complex matrices?
Methodological Answer:
Q. How can researchers resolve contradictions in reported synthesis yields or spectral data?
Methodological Answer:
Q. What strategies address regioselectivity challenges in synthesizing substituted derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
